Desmethyl Erlotinib Carboxylate Acid, also known as OSI-420, is an active metabolite of Erlotinib, a prominent epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily utilized in treating non-small cell lung cancer and pancreatic cancer. Desmethyl Erlotinib retains the pharmacological activity of Erlotinib and plays a significant role in its therapeutic effects, particularly in enhancing the efficacy of cancer treatment by inhibiting the epidermal growth factor receptor.
Desmethyl Erlotinib is synthesized through the metabolic demethylation of Erlotinib. This process is facilitated by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2, which are crucial for the biotransformation of various drugs in the liver. The compound can also be produced through enzymatic or chemical methods on an industrial scale, ensuring high yield and purity.
Desmethyl Erlotinib belongs to the class of compounds known as tyrosine kinase inhibitors. It specifically targets the epidermal growth factor receptor, making it relevant in oncology for its role in inhibiting tumor growth and proliferation.
The synthesis of Desmethyl Erlotinib involves O-demethylation of Erlotinib. This reaction can be carried out using human liver microsomes or recombinant enzymes that contain cytochrome P450 enzymes. The process typically involves:
The O-demethylation reaction requires specific conditions, including:
Desmethyl Erlotinib has a complex molecular structure that can be represented by its chemical formula. The structure includes a pyrimidine ring with various substituents that contribute to its biological activity.
Desmethyl Erlotinib participates in various chemical reactions, primarily:
Common reagents used in these reactions include:
Desmethyl Erlotinib functions primarily as an inhibitor of the epidermal growth factor receptor tyrosine kinase. Its mechanism involves binding to the receptor, thereby preventing its activation and subsequent downstream signaling pathways that promote cell proliferation.
The inhibition of epidermal growth factor receptor activity leads to reduced tumor cell growth and survival. This mechanism is crucial for its effectiveness in cancer therapies, particularly against tumors that overexpress this receptor .
Desmethyl Erlotinib is characterized by:
Key chemical properties include:
Desmethyl Erlotinib has significant applications in biomedical research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3